(2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride is a chemical compound with a molecular formula of C10H12N2O32HCl This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a pyridin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-4-yloxy Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a pyridin-4-yloxy group. This can be achieved through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of specialized equipment and controlled environments to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The pyridin-4-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or bind to receptors to alter their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid;dihydrochloride: This compound has a similar pyrrolidine ring structure but with an amino group instead of a pyridin-4-yloxy group.
(2S,4R)-2-Amino-4-cyano-4-[18F]fluorobutanoic acid: A glutamine derivative used in PET imaging for tumor diagnosis.
Uniqueness
(2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride is unique due to the presence of the pyridin-4-yloxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S,4S)-4-pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.2ClH/c13-10(14)9-5-8(6-12-9)15-7-1-3-11-4-2-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H/t8-,9-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLJLCAJPCKUNZ-CDEWPDHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)OC2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.